P-(2-hydroxyethoxy) cinnamic acid
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Overview
Description
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID is an organic compound that belongs to the class of phenyl acrylic acids This compound is characterized by the presence of a phenyl group substituted with a hydroxy-ethoxy group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethylene glycol under acidic conditions to form the corresponding hydroxy-ethoxy derivative. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired phenyl acrylic acid.
Industrial Production Methods
Industrial production of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy-ethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acrylic acid moiety can participate in various biochemical reactions, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-4-(2-HYDROXY-ETHOXY)-PHENYL-PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acrylic acid.
3-4-(2-HYDROXY-ETHOXY)-PHENYL-BUTYRIC ACID: Contains a butyric acid moiety.
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACETIC ACID: Features an acetic acid moiety.
Uniqueness
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O4 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
(E)-3-[4-(2-hydroxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-6,12H,7-8H2,(H,13,14)/b6-3+ |
InChI Key |
RROKPIBZNXEYTC-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCCO |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCCO |
Origin of Product |
United States |
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